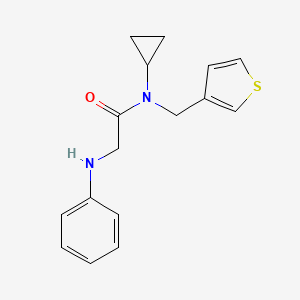
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide, also known as MPPE, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in biomedical research. MPPE is a piperazine derivative that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to changes in cellular behavior and function, which may be beneficial in certain disease states.
Biochemical and Physiological Effects
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to exhibit a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, modulate the immune response, and inhibit the growth and proliferation of certain cell types. Additionally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide in lab experiments is its ability to effectively encapsulate and deliver drugs to specific target cells, making it a promising candidate for drug delivery systems. Additionally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to exhibit unique biochemical and physiological effects, which may be useful in studying cellular behavior and function.
However, there are also limitations to using 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide in lab experiments. For example, the mechanism of action of 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide is not yet fully understood, which may make it difficult to interpret experimental results. Additionally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide may have off-target effects that could complicate experimental outcomes.
Direcciones Futuras
There are several potential future directions for research involving 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide. One area of interest is the development of more effective drug delivery systems using 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide and its potential therapeutic applications in the treatment of cancer and other diseases. Finally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide may also be useful in studying the effects of oxidative stress on cellular function and behavior.
Métodos De Síntesis
The synthesis of 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide involves the reaction of 4-methylpentanoic acid with N-(2-aminoethyl)piperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to yield pure 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to exhibit a variety of potential applications in scientific research. One area of interest is its potential as a drug delivery system, as 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been shown to effectively encapsulate and deliver drugs to specific target cells. Additionally, 4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide has been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-10(2)3-4-11(16)14-9-12(17)15-7-5-13-6-8-15/h10,13H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOSNEYIAYUKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-oxo-2-piperazin-1-ylethyl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)




![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)